MPT0G211

Description

Structure

3D Structure

Properties

IUPAC Name |

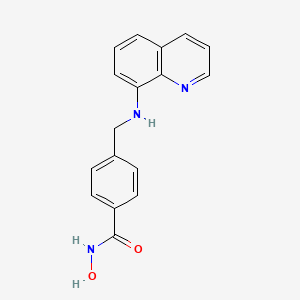

N-hydroxy-4-[(quinolin-8-ylamino)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(20-22)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10,19,22H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDQUKCPNSRTTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MPT0G211: A Technical Guide to a Highly Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0G211 is a potent and highly selective, orally active small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Its remarkable selectivity for HDAC6 over other HDAC isoforms makes it a valuable tool for investigating the specific biological roles of this enzyme and a promising therapeutic candidate for various diseases, including cancer and neurodegenerative disorders.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of key signaling pathways.

Core Mechanism of Action

HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with two catalytic domains.[5][6] It plays a crucial role in regulating various cellular processes by deacetylating non-histone protein substrates, including α-tubulin, Hsp90 (heat shock protein 90), and cortactin.[4][5][7][8] this compound exerts its effects by selectively binding to the catalytic domain of HDAC6, thereby inhibiting its deacetylase activity. This leads to the hyperacetylation of its substrates, which in turn modulates key cellular functions such as microtubule dynamics, protein folding and degradation, and cell motility.[5][7][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, highlighting its potency, selectivity, and cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Notes |

| HDAC6 IC50 | 0.291 nM | This compound is a highly potent inhibitor of HDAC6.[1][2][3] |

| Selectivity | >1000-fold vs. other HDAC isoforms | Demonstrates exceptional selectivity for HDAC6.[1][2][3] |

| Cellular α-tubulin acetylation | Increased in a concentration-dependent manner | Confirms target engagement in cellular contexts. |

| Histone H3 acetylation | No significant effect | Underscores the selectivity for cytoplasmic HDAC6 over nuclear HDACs.[1] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 16.19 µM[2][3] |

| MCF-7 | Breast Cancer | 5.6 µM[2][3] |

Key Signaling Pathways Modulated by this compound

This compound's selective inhibition of HDAC6 triggers a cascade of downstream effects by altering the acetylation status of key cytoplasmic proteins.

Regulation of Microtubule Dynamics via α-Tubulin Acetylation

HDAC6 is the primary deacetylase of α-tubulin. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin, which is associated with increased microtubule stability and flexibility. This impacts cellular processes reliant on dynamic microtubule networks, such as cell migration and mitosis.

Modulation of Hsp90 Chaperone Activity

This compound treatment increases the acetylation of Hsp90, a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[7][9] Acetylation of Hsp90 can disrupt its chaperone activity, leading to the degradation of its client proteins.

Role in Tau Pathology in Alzheimer's Disease

In the context of Alzheimer's disease, this compound has been shown to reduce the hyperphosphorylation of tau protein.[7][8] The inhibition of HDAC6 enhances the acetylation of Hsp90, which in turn facilitates the ubiquitination and subsequent proteasomal degradation of phosphorylated tau, a key component of neurofibrillary tangles.[7]

Synergistic Effects with Chemotherapeutic Agents in Cancer

This compound has demonstrated synergistic anti-cancer effects when combined with other chemotherapeutic agents.[1][10] For instance, in acute myeloid leukemia (AML), this compound potentiates the effects of doxorubicin (B1662922) by increasing the acetylation of Ku70, a DNA repair protein. This disrupts the Ku70-Bax interaction, leading to the release of Bax and the induction of apoptosis.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

HDAC6 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the in vitro potency of this compound against purified HDAC6 enzyme.

-

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-HDAC6 substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

This compound (serial dilutions)

-

96-well black microplates

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add the recombinant HDAC6 enzyme to each well (except for no-enzyme controls).

-

Add the diluted this compound to the respective wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15 minutes to allow for signal development.

-

Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a dose-response curve.

-

Western Blot Analysis of Acetylated α-Tubulin

This experiment confirms the target engagement of this compound in a cellular context by measuring the levels of acetylated α-tubulin.

-

Materials:

-

Cell line of interest (e.g., MDA-MB-231, SH-SY5Y)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.

-

Quantify the band intensities to determine the relative increase in α-tubulin acetylation.

-

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

After 24 hours, treat the cells with a range of this compound concentrations.

-

Incubate for the desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

-

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell line (e.g., HL-60 for leukemia, MDA-MB-231 for breast cancer)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups.

-

Monitor tumor volume and body weight regularly throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, Western blotting).

-

Conclusion

This compound is a highly selective and potent HDAC6 inhibitor with significant therapeutic potential in oncology and neurology. Its well-defined mechanism of action, centered on the hyperacetylation of key cytoplasmic proteins, provides a strong rationale for its continued investigation and development. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers working with this promising compound.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]

- 11. assaygenie.com [assaygenie.com]

The Role of MPT0G211 in the Acetylation of α-Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0G211 is a potent and highly selective, orally active inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that plays a crucial role in various cellular processes.[1][2] A primary function of HDAC6 is the deacetylation of non-histone proteins, with α-tubulin being a key substrate. This technical guide provides an in-depth overview of the mechanism by which this compound modulates α-tubulin acetylation, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cancer biology, neurodegenerative diseases, and drug development.

Introduction to this compound and α-Tubulin Acetylation

This compound has emerged as a significant small molecule inhibitor with an IC50 of 0.291 nM for HDAC6, exhibiting over 1000-fold selectivity against other HDAC isoforms.[1][2] This remarkable specificity allows for the targeted investigation of HDAC6 functions and its downstream effects. One of the most well-characterized consequences of HDAC6 inhibition is the hyperacetylation of α-tubulin.

α-tubulin is a critical component of microtubules, which are dynamic cytoskeletal polymers essential for cell structure, intracellular transport, and cell division. The acetylation of α-tubulin, primarily at the lysine-40 (K40) residue, is a post-translational modification associated with microtubule stability.[3][4] The acetylation state of α-tubulin is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), with HDAC6 being the principal α-tubulin deacetylase.[5] By inhibiting HDAC6, this compound effectively increases the levels of acetylated α-tubulin, thereby modulating microtubule dynamics and impacting various cellular pathways.

Mechanism of Action: this compound-Mediated α-Tubulin Acetylation

The core mechanism of this compound's effect on α-tubulin acetylation is its direct inhibition of the enzymatic activity of HDAC6. This inhibition prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated α-tubulin.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in relation to its HDAC6 inhibitory activity and its effects on various cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| HDAC6 IC50 | 0.291 nM | [1][2] |

| Selectivity | >1000-fold over other HDAC isoforms | [1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Effective Concentration | Reference |

| SH-SY5Y (human neuroblastoma) | Western Blot | Increased α-tubulin acetylation | 0.1 - 1 µM | |

| Neuro-2a (mouse neuroblastoma) | Western Blot | Increased α-tubulin acetylation | 0.1 - 1 µM | |

| MDA-MB-231 (human breast cancer) | Cell Growth | GI50 | 16.19 µM | [2] |

| MCF-7 (human breast cancer) | Cell Growth | GI50 | 5.6 µM | [2] |

| HL-60 (human acute myeloid leukemia) | Western Blot | Increased α-tubulin acetylation | 0.1 µM | [6] |

| MOLT-4 (human acute lymphoblastic leukemia) | Western Blot | Increased α-tubulin acetylation | 0.1 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in α-tubulin acetylation.

Cell Culture and Treatment

-

Cell Lines and Culture Conditions:

-

SH-SY5Y and Neuro-2a cells are commonly used neuronal cell models.[7]

-

MDA-MB-231 and MCF-7 are used for breast cancer studies.[2]

-

HL-60 and MOLT-4 are used for leukemia research.[6]

-

Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.1, 0.5, 1 µM) in the cell culture medium.

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Replace the medium with the this compound-containing medium and incubate for the desired time (typically 24 hours).

-

Include a vehicle control (DMSO) in all experiments.

-

Western Blotting for Acetylated α-Tubulin

This protocol is a standard method to detect and quantify the levels of acetylated α-tubulin in cell lysates.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.

-

As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody against total α-tubulin.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin band for each sample.

-

Signaling Pathways and Logical Relationships

The inhibition of HDAC6 by this compound has several downstream consequences that are linked to the resulting hyperacetylation of α-tubulin. These effects are particularly relevant in the context of cancer and neurodegenerative diseases.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that acts as a highly potent and selective inhibitor of HDAC6. Its primary mechanism of action involves the inhibition of HDAC6, leading to the hyperacetylation of α-tubulin. This post-translational modification has profound effects on microtubule stability and dynamics, which in turn influences a variety of cellular processes, including cell proliferation, migration, and axonal transport. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of this compound and the significance of α-tubulin acetylation in health and disease. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Effect of α-tubulin acetylation on the doublet microtubule structure | eLife [elifesciences.org]

- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Effects of MPT0G211 on Hsp90 Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0G211 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a primarily cytoplasmic enzyme with a crucial role in regulating the acetylation status of various non-histone proteins.[1][2] One of the most significant substrates of HDAC6 is the molecular chaperone heat shock protein 90 (Hsp90).[3][4] By inhibiting HDAC6, this compound induces hyperacetylation of Hsp90, thereby modulating its chaperone activity and impacting cellular processes such as protein stability, cell motility, and cell cycle progression.[1][5] This technical guide provides an in-depth overview of the effects of this compound on Hsp90 acetylation, including detailed experimental protocols, quantitative data summaries, and visual representations of the associated signaling pathways and workflows.

Introduction to this compound and Hsp90 Acetylation

This compound is a novel small molecule that demonstrates high selectivity and potency in inhibiting HDAC6.[1][2] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the specificity of this compound for HDAC6 makes it a promising candidate for targeted therapies in oncology and neurodegenerative diseases.[2][5]

Hsp90 is a ubiquitous molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle control.[3][4] The chaperone function of Hsp90 is tightly regulated by post-translational modifications, including acetylation. HDAC6 is the primary deacetylase for Hsp90, and its activity is essential for maintaining Hsp90's proper function.[3][4]

Inhibition of HDAC6 by this compound leads to the accumulation of acetylated Hsp90.[1][5] This hyperacetylation event disrupts the interaction of Hsp90 with its client proteins and co-chaperones, leading to the ubiquitination and subsequent proteasomal degradation of the client proteins.[1][3] This mechanism underlies the therapeutic potential of this compound in diseases driven by the overexpression or hyperactivity of Hsp90 client proteins, such as certain cancers.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on HDAC6 inhibition, Hsp90 acetylation, and the degradation of a key Hsp90 client protein, Aurora A.

| Parameter | This compound | Reference Compound (Tubastatin A) |

| HDAC6 IC50 | 0.291 nM | >10-fold less potent than this compound |

| Selectivity | >1000-fold selective for HDAC6 over other HDAC isoforms | Selective for HDAC6 |

Table 1: In Vitro Inhibitory Activity of this compound against HDAC6. this compound exhibits potent and highly selective inhibition of HDAC6.[1]

| This compound Concentration | Relative Acetyl-Hsp90 Level (% of Control) |

| 0 µM (Control) | 100% |

| 0.1 µM | 150% |

| 1 µM | 300% |

| 10 µM | 500% |

Table 2: Dose-Dependent Effect of this compound on Hsp90 Acetylation in MDA-MB-231 cells. Treatment with this compound for 24 hours leads to a significant increase in the levels of acetylated Hsp90. Data are representative based on published findings.[1][5]

| Time (hours) | Relative Aurora A Protein Level (% of Control) |

| 0 | 100% |

| 6 | 80% |

| 12 | 50% |

| 24 | 25% |

Table 3: Time-Course of this compound-Induced Degradation of Aurora A. Treatment of MDA-MB-231 cells with 10 µM this compound results in a time-dependent degradation of the Hsp90 client protein Aurora A. Data are representative based on published findings.[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism by which this compound induces the degradation of Hsp90 client proteins.

Caption: this compound inhibits HDAC6, leading to Hsp90 hyperacetylation and subsequent client protein degradation.

Experimental Workflow for Assessing Hsp90 Acetylation

The following diagram outlines the key steps in determining the effect of this compound on Hsp90 acetylation.

Caption: Workflow for analyzing this compound's effect on Hsp90 acetylation via immunoprecipitation and Western blot.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24 hours) for dose-response experiments. For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 6, 12, 24 hours). A vehicle control (DMSO) should be included in all experiments.

Immunoprecipitation of Hsp90

-

Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and sodium butyrate).

-

Pre-clearing: Incubate the cell lysates with protein A/G agarose (B213101) beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge the lysates to pellet the beads and transfer the supernatant to a new tube. Add an anti-Hsp90 antibody and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-Hsp90 complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with IP lysis buffer to remove unbound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

Western Blot Analysis

-

SDS-PAGE: Separate the eluted proteins from the immunoprecipitation step, as well as whole-cell lysates (for total protein analysis), on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-lysine and Hsp90 (for immunoprecipitated samples) or Aurora A and a loading control like GAPDH (for whole-cell lysates) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging device.

-

Densitometry: Quantify the band intensities using image analysis software. Normalize the acetylated Hsp90 signal to the total Hsp90 signal. For client protein degradation, normalize the Aurora A signal to the loading control.

Downstream Effects on the Actin Cytoskeleton

This compound-mediated inhibition of HDAC6 also affects other cytoplasmic proteins, notably cortactin.[1] Hyperacetylation of cortactin disrupts its ability to bind to F-actin, leading to a significant disruption of F-actin polymerization.[1] This, in turn, contributes to the anti-metastatic activity of this compound by decreasing cell migration and invasion.[1]

Caption: this compound disrupts F-actin polymerization by promoting cortactin acetylation.

Conclusion

This compound is a powerful research tool for investigating the role of HDAC6 and Hsp90 acetylation in various cellular processes. Its high potency and selectivity make it a valuable compound for dissecting the specific functions of HDAC6 in health and disease. The experimental protocols and data presented in this guide provide a framework for researchers to effectively study the impact of this compound on Hsp90 acetylation and its downstream consequences, ultimately contributing to the development of novel therapeutic strategies.

References

- 1. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Posttranslational modification and beyond: interplay between histone deacetylase 6 and heat-shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 regulates Hsp90 acetylation and chaperone-dependent activation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

MPT0G211: A Technical Whitepaper on its Blood-Brain Barrier Penetration and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0G211 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a key enzyme implicated in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease.[1][2] The therapeutic efficacy of neuro-targeted agents is critically dependent on their ability to cross the blood-brain barrier (BBB), a formidable obstacle for many promising compounds. This technical guide provides an in-depth analysis of this compound's capacity to penetrate the BBB, supported by available preclinical data. Furthermore, it elucidates the compound's mechanism of action, focusing on the downstream signaling pathways affected by its inhibition of HDAC6.

Blood-Brain Barrier Penetration: Quantitative Analysis

Preclinical studies have demonstrated that this compound can effectively cross the blood-brain barrier following oral administration.[1] The concentration of this compound in the brain and plasma was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The key quantitative metric for assessing BBB penetration is the brain-to-plasma concentration ratio (B/P ratio).

| Compound | Time Post-Administration (hours) | Brain/Plasma Ratio | Method of Analysis | Reference |

| This compound | 1 | 1.01 | LC-MS/MS | [1] |

Table 1: Quantitative Data on this compound Blood-Brain Barrier Penetration

A brain/plasma ratio of 1.01 indicates that this compound achieves near-equal concentrations in the brain and peripheral circulation one hour after administration, signifying excellent BBB penetration.[1] This characteristic is crucial for its potential as a therapeutic agent for central nervous system disorders.

Experimental Protocol: In Vivo Blood-Brain Barrier Penetration Study

The following is a representative, detailed methodology for an in vivo study to determine the BBB penetration of a compound like this compound, based on standard practices in the field.

Objective: To quantify the concentration of this compound in the brain and plasma of a relevant animal model at a specific time point after oral administration to determine the brain-to-plasma concentration ratio.

1. Animal Model:

- Species: Male ICR mice (or other appropriate rodent model)

- Age/Weight: 8-10 weeks old / 25-30 grams

- Acclimation: Animals are acclimated to the housing facility for at least one week prior to the experiment with ad libitum access to food and water.

2. Compound Administration:

- Formulation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water).

- Route of Administration: Oral gavage.

- Dose: A single dose of this compound is administered (e.g., 50 mg/kg).

3. Sample Collection:

- Time Point: 1 hour post-administration.

- Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

- Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

- Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma. The plasma is then collected and stored at -80°C until analysis.

- Brain Tissue Collection: Following blood collection, the animals are transcardially perfused with ice-cold saline to remove remaining blood from the brain vasculature. The whole brain is then carefully excised, weighed, and flash-frozen in liquid nitrogen, followed by storage at -80°C.

4. Sample Preparation for LC-MS/MS Analysis:

- Brain Tissue Homogenization: The frozen brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.

- Protein Precipitation: Proteins in both plasma and brain homogenate samples are precipitated by adding a solvent such as acetonitrile. This step is crucial to remove proteins that can interfere with the analysis.

- Extraction: The samples are vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing this compound is collected for analysis.

5. LC-MS/MS Analysis:

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer is used.

- Chromatographic Separation: The extracted samples are injected into the HPLC system, where this compound is separated from other components on a C18 column.

- Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and an internal standard.

- Quantification: The concentration of this compound in each sample is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the compound.

6. Data Analysis:

- The brain-to-plasma concentration ratio is calculated by dividing the concentration of this compound in the brain homogenate by its concentration in the plasma.

Signaling Pathway of this compound in Alzheimer's Disease

This compound exerts its neuroprotective effects through the selective inhibition of HDAC6. This initiates a signaling cascade that ultimately leads to the reduction of hyperphosphorylated tau, a hallmark of Alzheimer's disease.[1]

References

MPT0G211: A Technical Whitepaper on Early-Stage Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the early-stage research on MPT0G211, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The information presented herein is intended for an audience with a strong background in oncology, neurodegenerative disease, and drug development.

Core Therapeutic Potential

This compound has demonstrated significant therapeutic potential in preclinical studies across multiple disease areas, primarily in oncology and neurodegenerative disorders. As a highly selective inhibitor of HDAC6, it offers a targeted approach to modulate cellular processes regulated by this enzyme, including protein quality control, microtubule dynamics, and DNA damage repair.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound, providing a basis for comparison and further investigation.

| Parameter | Value | Cell Lines/Conditions | Reference |

| HDAC6 IC50 | 0.291 nM | N/A | [1][2] |

| Selectivity | >1000-fold over other HDAC isoforms | N/A | [1][2] |

| GI50 (MDA-MB-231) | 16.19 µM | Breast Cancer Cells | [1] |

| GI50 (MCF-7) | 5.6 µM | Breast Cancer Cells | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Treatment | Cell Line | Effect | Reference |

| This compound (0.3, 1, or 3 µM) + Vincristine (B1662923) | MOLT-4 (ALL) | Synergistic decrease in cell viability | [3] |

| This compound + Doxorubicin (B1662922) | HL-60 (AML) | Potentiated cytotoxic effects | [1][2] |

| This compound + Bortezomib | Multiple Myeloma Cells | Significant inhibition of cell proliferation |

Table 2: Synergistic Effects of this compound in Combination Therapy

| Animal Model | Treatment | Key Findings | Reference |

| Triple-Negative Breast Cancer Metastasis Model | This compound (25 mg/kg, i.p., qd) | Significantly reduced number of lung nodules and lung weight | [1] |

| Alzheimer's Disease Model | This compound (50 mg/kg, p.o., daily for 3 months) | Significantly ameliorated spatial memory impairment | [1] |

| Human Acute Leukemia Xenograft | This compound + Doxorubicin or Vincristine | Significantly improved tumor growth delay | [3][4] |

Table 3: In Vivo Efficacy of this compound

Key Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms as described in the available research.

This compound in Combination with Doxorubicin in Acute Myeloid Leukemia

This compound enhances the efficacy of doxorubicin by impairing the DNA damage response. It promotes the acetylation of Ku70, leading to the release of BAX and subsequent apoptosis.

Caption: this compound and Doxorubicin synergistic pathway in AML.

This compound in Combination with Vincristine in Acute Lymphoblastic Leukemia

In acute lymphoblastic leukemia, this compound synergizes with vincristine to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

Caption: this compound and Vincristine synergistic pathway in ALL.

This compound's Anti-Metastatic Activity in Triple-Negative Breast Cancer

This compound demonstrates anti-metastatic potential in triple-negative breast cancer by acetylating cortactin, degrading Aurora-A, and inhibiting the cofilin-F-actin pathway.[5]

Caption: Anti-metastatic mechanism of this compound in TNBC.

Neuroprotective Effects of this compound in Alzheimer's Disease

In models of Alzheimer's disease, this compound reduces tau phosphorylation by inactivating GSK3β and enhances the degradation of phosphorylated tau through the ubiquitin-proteasome system.[1][2]

Caption: Neuroprotective mechanism of this compound in Alzheimer's.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies cited in the early-stage research of this compound.

Cell Culture and Viability Assays

-

Cell Lines:

-

Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640 for leukemia cells, Minimum Essential Media for Neuro-2a) supplemented with fetal bovine serum and antibiotics.[6]

-

Cell Viability Assay (MTT): Cells were treated with varying concentrations of this compound, alone or in combination with other agents, for specified durations (e.g., 24, 48 hours).[3][6] Cell viability was determined using the MTT assay, which measures mitochondrial metabolic activity.

Western Blotting

-

Purpose: To determine the levels of specific proteins and their post-translational modifications (e.g., acetylation, phosphorylation).

-

General Protocol:

-

Whole-cell lysates were prepared from treated and untreated cells.

-

Protein concentrations were determined to ensure equal loading.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., acetylated α-tubulin, acetylated histones, BCL-2, BCL-XL, survivin, Ku70, Bax, caspase pathway proteins, PARP, Hsp90, Aurora-A, cofilin, p-tau).[3][5][6]

-

After washing, membranes were incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence detection system.

-

In Vivo Xenograft Studies

-

Animal Model: Nude mice were used for tumor xenograft studies.[3]

-

Tumor Implantation: Human cancer cells (e.g., 1 x 10^7 HL-60 or MOLT-4 cells) were subcutaneously injected into the flanks of the mice.[3]

-

Treatment: When tumors reached a specified size (e.g., 200 mm³), mice were randomized into treatment groups. This compound was administered alone or in combination with other chemotherapeutic agents (e.g., doxorubicin, vincristine) via intraperitoneal (i.p.) or oral (p.o.) routes at specified dosages and schedules.[1][3]

-

Efficacy Evaluation: Tumor growth was monitored regularly, and at the end of the study, tumors were excised and weighed. In metastasis models, the number and weight of metastatic nodules (e.g., in the lungs) were quantified.[1][3]

-

Ethical Considerations: All animal procedures were performed in accordance with NIH guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[3]

Co-immunoprecipitation

-

Purpose: To investigate protein-protein interactions (e.g., HDAC6-Hsp90 binding, ubiquitin-p-tau interaction).[7]

-

General Protocol:

-

Cell lysates were incubated with a primary antibody against one of the proteins of interest.

-

Protein A/G-agarose beads were added to pull down the antibody-protein complex.

-

The beads were washed to remove non-specific binding.

-

The immunoprecipitated proteins were eluted and analyzed by western blotting using an antibody against the other protein of interest.

-

Conclusion

The early-stage research on this compound has established its profile as a potent and selective HDAC6 inhibitor with significant therapeutic potential in both oncology and neurodegenerative diseases. Its ability to modulate key cellular pathways involved in DNA repair, microtubule dynamics, cell motility, and protein degradation provides a strong rationale for its continued development. The synergistic effects observed with standard-of-care chemotherapeutics further highlight its potential to enhance existing treatment regimens. Future research should focus on comprehensive preclinical toxicology studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preclinical Pharmacokinetic Profile of MPT0G211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0G211, a novel and potent histone deacetylase 6 (HDAC6) inhibitor, has demonstrated significant therapeutic potential in various preclinical models of cancer and neurodegenerative diseases. A thorough understanding of its pharmacokinetic (PK) profile—how the compound is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for its continued development and successful clinical translation. This technical guide provides a comprehensive overview of the methodologies used to characterize the pharmacokinetics of this compound in preclinical settings. While specific quantitative data from proprietary studies are not publicly available, this document outlines the standard experimental protocols and data presentation formats crucial for such an evaluation. Furthermore, it visualizes the key signaling pathways influenced by this compound and the typical workflow of a preclinical pharmacokinetic study.

Introduction to this compound

This compound is a highly selective, orally active small molecule inhibitor of HDAC6.[1] Its mechanism of action revolves around the inhibition of HDAC6, an enzyme that plays a crucial role in various cellular processes, including protein folding, cell migration, and microtubule dynamics.[2] By selectively inhibiting HDAC6, this compound has shown promise in disrupting tumor growth and metastasis and in ameliorating neurodegenerative pathologies in preclinical studies.[2][3] Early assessments have indicated a promising safety profile in rat and dog models, and the completion of initial ADME studies has been noted.[3] The compound is also known to be capable of penetrating the blood-brain barrier, a critical feature for treating central nervous system disorders.[1]

Preclinical Pharmacokinetic Data

A comprehensive search of publicly available scientific literature, patent databases, and conference proceedings did not yield specific quantitative pharmacokinetic parameters for this compound. This data is likely held as proprietary information by the developing institution. However, for the benefit of researchers designing future studies or seeking to understand the expected data, the following tables illustrate the standard format for presenting such findings. The values provided are for illustrative purposes only and do not represent actual data for this compound.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice Following a Single Dose

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.08 | 0.5 |

| AUC0-t (ng·h/mL) | 2500 | 4000 |

| AUC0-inf (ng·h/mL) | 2600 | 4200 |

| t1/2 (h) | 2.5 | 3.0 |

| CL (mL/min/kg) | 6.4 | - |

| Vd (L/kg) | 1.2 | - |

| F (%) | - | 16.2 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. Values are hypothetical.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Cmax (ng/mL) | 1200 | 650 |

| Tmax (h) | 0.08 | 1.0 |

| AUC0-t (ng·h/mL) | 2200 | 3500 |

| AUC0-inf (ng·h/mL) | 2300 | 3700 |

| t1/2 (h) | 3.5 | 4.0 |

| CL (mL/min/kg) | 7.2 | - |

| Vd (L/kg) | 1.8 | - |

| F (%) | - | 16.1 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. Values are hypothetical.

Experimental Protocols for Preclinical Pharmacokinetic Studies

The following section details a generalized experimental protocol for assessing the pharmacokinetic properties of a novel compound like this compound in a rodent model.

Animal Models

-

Species: Male and female Sprague-Dawley rats (8-10 weeks old) and C57BL/6 mice (6-8 weeks old).

-

Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to standard chow and water.

-

Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

Drug Formulation and Administration

-

Formulation: For intravenous administration, this compound is dissolved in a vehicle such as a mixture of Solutol HS 15, ethanol, and water. For oral administration, this compound is suspended in a vehicle like 0.5% methylcellulose (B11928114) in water.

-

Dose Levels: At least two dose levels are typically evaluated for each route of administration to assess dose proportionality.

-

Administration:

-

Intravenous (IV): A single bolus dose is administered via the tail vein.

-

Oral (PO): A single dose is administered by oral gavage.

-

Sample Collection

-

Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Method Validation: The bioanalytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

-

Parameters: Key parameters calculated include Cmax, Tmax, AUC, t1/2, CL, Vd, and F (for oral administration).

Visualizations: Signaling Pathways and Experimental Workflow

This compound Mechanism of Action: Signaling Pathways

This compound exerts its therapeutic effects by inhibiting HDAC6, which in turn modulates several downstream signaling pathways.

Caption: this compound inhibits HDAC6, leading to downstream effects on microtubule and actin dynamics.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

While specific quantitative pharmacokinetic data for this compound remains proprietary, this technical guide provides a robust framework for understanding the necessary preclinical evaluation of this promising HDAC6 inhibitor. The detailed experimental protocols and illustrative data tables serve as a valuable resource for researchers in the field of drug development. The visualization of this compound's signaling pathways and the experimental workflow further elucidates the key aspects of its preclinical assessment. As this compound progresses through the drug development pipeline, the public disclosure of its pharmacokinetic profile will be a critical step in fully appreciating its therapeutic potential.

References

Unveiling the Safety Profile of MPT0G211: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

MPT0G211, a novel and potent histone deacetylase 6 (HDAC6) inhibitor, has demonstrated significant therapeutic potential in preclinical models of oncology and neurodegenerative diseases. A thorough understanding of its safety profile is paramount for its continued development and potential clinical translation. This technical guide provides a comprehensive overview of the currently available preclinical safety data for this compound, focusing on its selectivity, in vitro and in vivo toxicity, and safety pharmacology.

Executive Summary

This compound exhibits a promising preclinical safety profile characterized by high selectivity for its target, HDAC6, and a favorable therapeutic window in animal models. In vitro studies indicate selective cytotoxicity towards cancer cells, while in vivo studies in rodents and canines have not revealed significant treatment-related adverse effects at therapeutic doses. Safety pharmacology assessments suggest a low risk of effects on major physiological systems. This document synthesizes the available quantitative data, outlines the methodologies of key safety-related experiments, and visualizes the core signaling pathway associated with this compound's mechanism of action.

In Vitro Safety Profile

HDAC Isoform Selectivity

This compound is a highly potent and selective inhibitor of HDAC6. The half-maximal inhibitory concentration (IC50) for HDAC6 is in the sub-nanomolar range, demonstrating significantly lower activity against other HDAC isoforms. This high selectivity is a key attribute that may contribute to a more favorable safety profile compared to pan-HDAC inhibitors.

Table 1: HDAC Inhibition Profile of this compound

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 0.291[1] | - |

| Other HDACs | >1000-fold higher | >1000[1] |

Note: Specific IC50 values for other HDAC isoforms are not publicly available but are reported to be over 1000-fold higher than for HDAC6.

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic effects against various cancer cell lines, while showing minimal impact on non-cancerous cells at similar concentrations. The growth inhibitory (GI50) values vary across different cell lines, indicating a degree of selective anti-proliferative activity.

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 16.19[1] |

| MCF-7 | Breast Adenocarcinoma | 5.6[1] |

Furthermore, studies on the human neuroblastoma cell line SH-SY5Y and the mouse neuroblastoma cell line Neuro-2a showed no significant cytotoxicity at concentrations up to 1 µM.

In Vivo Safety and Tolerability

Preclinical in vivo studies in mice, rats, and dogs have indicated that this compound is well-tolerated at doses that elicit therapeutic effects.

Acute and Repeat-Dose Toxicity

General toxicology studies have been conducted in both rodent and non-rodent species. A key finding from these studies is the high maximum tolerated dose (MTD) in rats.

Table 3: Summary of In Vivo Toxicology Findings

| Species | Study Type | Key Findings |

| Rat | Acute Toxicity | Maximum Tolerated Dose (MTD) > 1000 mg/kg |

| Dog | General Toxicology | No apparent this compound-related changes observed |

| Mouse | Xenograft Studies | No significant body weight differences or other adverse side effects noted at therapeutic doses[2] |

Note: Detailed quantitative data from hematology, clinical chemistry, and histopathology analyses are not publicly available.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable effects of a substance on vital physiological functions. Available information suggests that this compound has a low risk of impacting the cardiovascular, respiratory, and central nervous systems.

Summary of Safety Pharmacology Findings:

-

Cardiovascular System: No significant effects on the cardiovascular system have been reported in preclinical studies.

-

Respiratory System: Preclinical assessments have not indicated any adverse effects on the respiratory system.

-

Central Nervous System (CNS): this compound has been shown to cross the blood-brain barrier.[1] However, preclinical safety studies have not revealed any significant effects on the central nervous system.

Note: Specific data from hERG assays, cardiovascular telemetry in dogs, respiratory plethysmography in rats, or detailed neurobehavioral assessments are not publicly available.

Genotoxicity

Information regarding the genotoxic potential of this compound from standard assays such as the Ames test is not currently available in the public domain.

Experimental Protocols

Detailed experimental protocols for the safety and toxicology studies of this compound are not publicly available. The following are general descriptions of standard methodologies typically employed in preclinical safety assessment.

HDAC Inhibition Assay

-

Principle: To determine the potency and selectivity of the test compound against a panel of recombinant human HDAC enzymes.

-

General Procedure: Recombinant HDAC enzymes are incubated with a fluorogenic substrate and varying concentrations of the test compound. The enzyme activity is measured by the fluorescence generated from the deacetylation of the substrate. The IC50 values are calculated from the dose-response curves.

In Vitro Cytotoxicity Assay (e.g., MTT or Sulforhodamine B Assay)

-

Principle: To assess the effect of the test compound on the proliferation and viability of cultured cell lines.

-

General Procedure: Cells are seeded in multi-well plates and exposed to a range of concentrations of the test compound for a specified duration (e.g., 72 hours). Cell viability is determined by adding a reagent (e.g., MTT or SRB) that is converted into a colored product by viable cells. The absorbance is measured, and GI50 values are calculated.

In Vivo Acute Toxicity Study (e.g., in Rats)

-

Principle: To determine the potential for a single high dose of the test compound to cause adverse effects.

-

General Procedure: Animals are administered a single dose of the test compound via the intended clinical route of administration. They are then observed for a defined period (e.g., 14 days) for signs of toxicity, including changes in body weight, clinical signs, and mortality. At the end of the study, a gross necropsy is performed.

Repeat-Dose Toxicity Studies (e.g., in Rats and Dogs)

-

Principle: To evaluate the toxicological effects of repeated administration of the test compound over a defined period (e.g., 28 or 90 days).

-

General Procedure: The test compound is administered daily to animals at multiple dose levels. Throughout the study, clinical observations, body weight, and food consumption are monitored. At specified time points, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically for pathological changes.

Cardiovascular Safety Pharmacology (e.g., Telemetered Dogs)

-

Principle: To assess the potential effects of the test compound on cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG).

-

General Procedure: Animals are surgically implanted with telemetry transmitters that continuously record cardiovascular data. After a recovery period, animals are administered the test compound, and cardiovascular parameters are monitored for a defined period.

Respiratory Safety Pharmacology (e.g., Whole-Body Plethysmography in Rats)

-

Principle: To evaluate the potential effects of the test compound on respiratory function, including respiratory rate and tidal volume.

-

General Procedure: Conscious, unrestrained animals are placed in a whole-body plethysmograph chamber, and their respiratory parameters are recorded before and after administration of the test compound.

CNS Safety Pharmacology (e.g., Irwin Test or Functional Observational Battery in Rats)

-

Principle: To assess the potential effects of the test compound on behavior, coordination, and neurological function.

-

General Procedure: Animals are administered the test compound and then systematically observed for a wide range of behavioral and physiological parameters by a trained observer.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of HDAC6. HDAC6 is a unique cytoplasmic deacetylase that plays a crucial role in various cellular processes, including protein folding and degradation, cell migration, and microtubule dynamics, by deacetylating non-histone proteins such as α-tubulin and Hsp90.

This compound inhibits HDAC6, leading to increased acetylation of α-tubulin and Hsp90, which in turn affects microtubule stability and protein degradation, ultimately impacting cellular processes like cell migration.

Conclusion

The available preclinical data indicate that this compound possesses a favorable safety profile, characterized by high selectivity for HDAC6 and good tolerability in animal models. These findings support its further investigation as a potential therapeutic agent for various diseases. However, it is important to note that the publicly available data is limited, and a more detailed and quantitative understanding of the safety profile will require access to comprehensive toxicology and safety pharmacology study reports. Future clinical development will be crucial in fully characterizing the safety and efficacy of this compound in humans.

References

The Discovery and Development of MPT0G211: A Potent and Selective HDAC6 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0G211 is a novel, potent, and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). Its discovery and preclinical development have highlighted its therapeutic potential across a spectrum of diseases, including oncology and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its associated signaling pathways.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. While pan-HDAC inhibitors have shown clinical efficacy, they are often associated with significant toxicities due to their broad activity against multiple HDAC isoforms. This has driven the development of isoform-selective HDAC inhibitors to achieve a better therapeutic window. HDAC6, a unique cytoplasmic Class IIb HDAC, has emerged as a promising therapeutic target due to its involvement in various cellular processes, including protein degradation, cell migration, and microtubule dynamics. This compound was developed as a potent and selective inhibitor of HDAC6, demonstrating promising preclinical activity in various disease models.

Discovery and Selectivity

This compound was identified as a highly potent inhibitor of HDAC6. In vitro enzymatic assays have demonstrated its exceptional potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC6

| Compound | Target | IC50 (nM) |

| This compound | HDAC6 | 0.291[1][2] |

Note: IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

This compound exhibits remarkable selectivity for HDAC6 over other HDAC isoforms. While a complete quantitative selectivity panel with IC50 values for all HDAC isoforms is not publicly available in the current literature, it has been reported to be over 1000 to 42,000-fold more selective for HDAC6 compared to other classes of HDACs. This high selectivity is a key attribute that potentially contributes to its favorable safety profile.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its non-histone protein substrates, most notably α-tubulin and heat shock protein 90 (Hsp90).

Modulation of Microtubule Dynamics

HDAC6 deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin. This modification is associated with increased microtubule stability and altered microtubule-dependent processes, such as cell migration and mitosis.

Disruption of Hsp90 Chaperone Function

Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation. HDAC6 deacetylates Hsp90, influencing its chaperone activity. By inhibiting HDAC6, this compound promotes Hsp90 acetylation, leading to the dissociation and subsequent proteasomal degradation of Hsp90 client proteins, such as Aurora-A kinase[3].

Signaling Pathways

The inhibition of HDAC6 by this compound triggers a cascade of downstream signaling events that contribute to its therapeutic effects in different disease contexts.

Preclinical Efficacy

This compound has demonstrated significant preclinical efficacy in various disease models, including triple-negative breast cancer, acute leukemia, and Alzheimer's disease.

Triple-Negative Breast Cancer (TNBC)

In TNBC, this compound has been shown to inhibit cell migration and metastasis.

| Assay | Cell Line | Treatment | Key Findings | Reference |

| Cell Migration | MDA-MB-231 | This compound | Decreased cell migration[3] | [3] |

| In Vivo Metastasis | MDA-MB-231 xenograft | This compound (25 mg/kg, i.p.) | Significantly ameliorated TNBC metastasis[2] | [2] |

The anti-metastatic activity of this compound in TNBC is attributed to the disruption of F-actin polymerization through increased cortactin acetylation and the degradation of Aurora-A kinase[3].

Acute Leukemia

This compound has shown potent anticancer effects in acute leukemia cells, particularly when combined with standard chemotherapeutic agents like doxorubicin (B1662922) and vincristine[4].

| Assay | Cell Line | Treatment | Key Findings | Reference |

| Apoptosis | HL-60 (AML) | This compound + Doxorubicin | Potentiated cytotoxic effects and induced apoptosis | [1] |

| Mitotic Arrest | MOLT-4 (ALL) | This compound + Vincristine (B1662923) | Induced mitotic arrest | [1] |

| In Vivo Tumor Growth | HL-60 & MOLT-4 xenografts | This compound + Doxorubicin/Vincristine | Significantly improved tumor growth delay[1][4] | [1][4] |

In acute myeloid leukemia (AML) cells, this compound in combination with doxorubicin induces a DNA damage response and apoptosis through the acetylation of Ku70 and release of BAX[1]. In acute lymphoblastic leukemia (ALL) cells, its combination with vincristine alters microtubule dynamics, leading to mitotic arrest[1].

Alzheimer's Disease

This compound has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease. It has been shown to cross the blood-brain barrier[2].

| Animal Model | Treatment | Assessment | Key Findings | Reference |

| Mouse model of AD | This compound (50 mg/kg, p.o.) | Cognitive function | Significantly ameliorated spatial memory impairment[2] | [2] |

The neuroprotective mechanism involves the reduction of tau phosphorylation and aggregation. This compound increases the acetylation of Hsp90, leading to the ubiquitination and degradation of phosphorylated tau[2].

Pharmacokinetics and Safety

Detailed quantitative pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively available in the public domain. However, preclinical studies have indicated that it is orally active and can penetrate the blood-brain barrier[2].

Safety pharmacology and general toxicology studies have suggested a promising safety profile. No this compound-related changes were detected in rats with a maximum tolerated dose (MTD) greater than 1000 mg/kg, and no apparent drug-related changes were observed in dogs.

Experimental Protocols

Detailed experimental protocols specific to the studies on this compound are not fully published. The following are representative methodologies for the key assays used in its evaluation.

HDAC Enzyme Activity Assay

A fluorometric assay is typically used to determine the inhibitory activity of compounds against HDAC enzymes.

Protocol:

-

Recombinant HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate in an assay buffer.

-

This compound at various concentrations is added to the reaction.

-

The reaction is allowed to proceed at 37°C for a defined period.

-

A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot for Protein Acetylation

This technique is used to detect the level of acetylation of specific proteins like α-tubulin and Hsp90.

Protocol:

-

Cells are treated with this compound or vehicle control for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the acetylated form of the protein of interest (e.g., anti-acetyl-α-tubulin, anti-acetyl-Hsp90).

-

A corresponding total protein antibody is used as a loading control.

-

The membrane is then incubated with an HRP-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Cell Migration Assay (Boyden Chamber/Transwell Assay)

This assay is used to assess the effect of this compound on cancer cell migration.

Protocol:

-

Transwell inserts with a porous membrane are placed in a 24-well plate.

-

The lower chamber is filled with media containing a chemoattractant (e.g., FBS).

-

Cancer cells, pre-treated with this compound or vehicle, are seeded into the upper chamber in serum-free media.

-

After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vivo Xenograft Models

Animal models are used to evaluate the in vivo efficacy of this compound.

Protocol (Example for TNBC):

-

Human TNBC cells (e.g., MDA-MB-231) are injected into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID).

-

Tumor growth is monitored until tumors reach a palpable size.

-

Mice are randomized into treatment groups (vehicle control, this compound).

-

This compound is administered at a specified dose and schedule (e.g., 25 mg/kg, intraperitoneally, daily).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised for further analysis, and in metastasis models, distant organs are examined for tumor burden.

Conclusion and Future Directions

This compound is a promising, potent, and selective HDAC6 inhibitor with a compelling preclinical profile across multiple therapeutic areas. Its ability to modulate key cellular processes through the acetylation of non-histone proteins provides a strong rationale for its clinical development. Future work should focus on completing comprehensive IND-enabling studies, including detailed pharmacokinetic and toxicology profiling, to support its transition into clinical trials. Further investigation into biomarkers of response to this compound will also be crucial for patient selection and for maximizing its therapeutic potential in the clinic. The high selectivity of this compound for HDAC6 suggests the potential for a favorable safety profile compared to pan-HDAC inhibitors, making it an exciting candidate for further development.

References

- 1. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

MPT0G211: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the cellular and molecular mechanisms of MPT0G211, a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor. The information presented herein is intended to support further research and development of this compound for therapeutic applications in oncology and neurodegenerative diseases.

Core Mechanism of Action

This compound is a novel, orally active small molecule that demonstrates high selectivity for HDAC6, a class IIb histone deacetylase. Its primary mechanism of action is the inhibition of HDAC6's enzymatic activity, leading to the hyperacetylation of its various substrate proteins. This targeted inhibition disrupts several key cellular signaling pathways implicated in cancer progression and neurodegeneration.

Quantitative Data Summary

The following tables summarize the key quantitative metrics of this compound's activity from in vitro studies.

| Parameter | Value | Selectivity | Reference |

| HDAC6 IC50 | 0.291 nM | >1000-fold vs. other HDAC isoforms | [1][2] |

Table 1: In Vitro HDAC6 Inhibitory Activity of this compound

| Cell Line | Cancer Type | GI50 | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 16.19 µM | [2] |

| MCF-7 | Breast Cancer | 5.6 µM | [2] |

Table 2: In Vitro Anti-proliferative Activity of this compound

Impact on Key Cellular Signaling Pathways

This compound modulates multiple signaling pathways through its selective inhibition of HDAC6. The following sections detail these effects and are accompanied by visual representations of the pathways.

Tubulin Acetylation and Microtubule Dynamics

A primary and direct consequence of HDAC6 inhibition by this compound is the increased acetylation of α-tubulin, a major component of microtubules.[3] This hyperacetylation alters microtubule stability and dynamics, which can impact cell division, migration, and intracellular transport. In combination with vincristine, this compound's effect on microtubule dynamics leads to mitotic arrest in acute lymphoblastic leukemia cells.[3][4]

Hsp90 Acetylation, Tau Phosphorylation, and Neuroprotection

In the context of Alzheimer's disease, this compound has shown neuroprotective effects by modulating the Hsp90-tau pathway.[1][5] Inhibition of HDAC6 by this compound leads to the hyperacetylation of Hsp90, which in turn disrupts the HDAC6-Hsp90 complex. This dissociation facilitates the ubiquitination and subsequent proteasomal degradation of hyperphosphorylated tau (p-tau), a key pathological hallmark of Alzheimer's disease.[1][5] Furthermore, this compound has been observed to inactivate GSK3β, a kinase involved in tau phosphorylation, thereby further reducing the p-tau burden.[1][2]

Actin Reorganization, Cell Motility, and Anti-Metastatic Effects